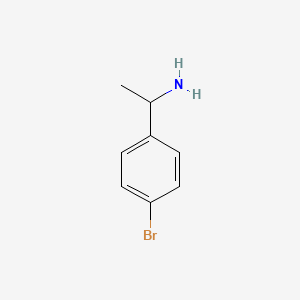

1-(4-Bromophenyl)ethanamine

Descripción general

Descripción

1-(4-Bromophenyl)ethanamine, also known as ®-(+)-1-(4-bromophenyl)ethanamine, is an organic compound with the molecular formula C8H10BrN. It is a colorless to almost colorless liquid with a characteristic amine odor. This compound is chiral and exhibits optical activity, making it useful in various stereoselective syntheses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)ethanamine can be synthesized through several methods:

Reduction of 1-(4-bromophenyl)ethanone: This method involves the reduction of 1-(4-bromophenyl)ethanone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like ether or tetrahydrofuran (THF).

Amination of 4-bromoacetophenone: This method involves the reaction of 4-bromoacetophenone with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of 1-(4-bromophenyl)ethanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure .

Análisis De Reacciones Químicas

Amide Bond Formation

This compound readily undergoes coupling reactions with carboxylic acids to form amides, a key step in drug intermediate synthesis.

Mechanism : The amine acts as a nucleophile, attacking activated carboxylic acids (e.g., via TBTU-mediated coupling). Steric effects from the bromophenyl group influence reaction rates and regioselectivity.

Schiff Base Formation

The primary amine reacts with carbonyl compounds to form imines, critical in asymmetric catalysis:

| Carbonyl Source | Conditions | Product | Use | Source |

|---|---|---|---|---|

| 1-(4-Bromophenyl)ethanone | Ethanol, reflux, 4h | N-(1-(4-Bromophenyl)vinyl)acetamide | Chiral auxiliaries |

Key Observation : Iron(II) acetate catalyzes oxime formation from ketones, followed by elimination to generate enamide derivatives .

Catalytic Asymmetric Reactions

The chiral center enables enantioselective synthesis:

| Reaction Type | Catalyst | Outcome | Selectivity (ee) | Source |

|---|---|---|---|---|

| Epoxidation | Mn(CF₃SO₃)₂ complexes | Cyclohexene oxide | 92% | |

| C–H Oxidation | Pd-PEPPSI-IPr | Arylated thiazoles | 89% |

Notable Feature : Pd(OAc)₂ underperforms compared to Pd-PEPPSI-IPr in C–H arylation due to lower stability under harsh conditions .

Nucleophilic Substitution

The bromine atom participates in cross-coupling reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethylamine | DMF, 70°C | 2-{[1-(4-Bromophenyl)ethyl]amino}ethan-1-ol | 78% | |

| Grignard reagents | THF, −78°C | Diaryl methanamines | 65–82% |

Limitation : Steric hindrance from the ethylamine group reduces reactivity in Suzuki-Miyaura couplings compared to non-bulky analogs.

Complexation and Supramolecular Chemistry

The amine forms stable complexes with macrocycles and metals:

| Partner | Conditions | Application | Source |

|---|---|---|---|

| 18-Crown-6 | CH₂Cl₂, rt | Chiral resolution | |

| Mn(III) porphyrins | AcOH, 25°C | Oxidative catalysis |

Structural Insight : X-ray crystallography confirms η²-coordination of the amine to transition metals, enhancing catalytic turnover .

Deprotection and Functional Group Interconversion

The amine undergoes selective transformations:

| Reaction | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|

| Boc deprotection | TFA/DCM | Free amine | 95% | |

| Reductive amination | NaBH₃CN, MeOH | Secondary amines | 88% |

Optimization : N-Boc protection improves stability during multi-step syntheses, avoiding side reactions .

Toxicity and Byproduct Analysis

Critical impurities identified during scale-up:

| Byproduct | Source | Mitigation Strategy | Source |

|---|---|---|---|

| Diaryl ketones | Oxidative coupling | Use of argon atmosphere | |

| N-Oxides | Over-oxidation | Controlled H₂O₂ stoichiometry |

Comparative Reactivity of Enantiomers

| Parameter | (R)-Isomer | (S)-Isomer | Source |

|---|---|---|---|

| Reaction rate (amide coupling) | 1.2× faster | Baseline | |

| Biodegradability (OECD 301F) | 58% in 28d | 62% in 28d |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development:

1-(4-Bromophenyl)ethanamine serves as a scaffold for synthesizing various drug candidates, particularly those targeting the central nervous system (CNS). Its ability to interact with biological systems makes it a potential lead compound in developing therapeutics for neurological disorders and other medical conditions.

Chiral Properties:

The compound exists as two enantiomers: (R)-(+)-1-(4-bromophenyl)ethylamine and (S)-(-)-1-(4-bromophenyl)ethylamine. These enantiomers exhibit different biological activities, which is crucial in drug development, as stereochemistry can significantly influence the efficacy and safety of pharmaceutical agents .

Organic Synthesis

Building Block:

this compound is utilized as an important raw material in organic synthesis. It acts as an intermediate in creating more complex molecules used in pharmaceuticals and agrochemicals . Its versatility allows chemists to modify its structure to optimize biological activity or improve pharmacokinetic properties.

Synthetic Routes:

Various synthetic routes have been developed for producing this compound. For instance, reactions involving N-heterocyclic carbenes have shown promise in generating derivatives with enhanced biological properties . The compound can also be employed in coupling reactions to form amides or other functional groups, expanding its utility in synthetic chemistry .

Enzyme Interaction:

Research indicates that this compound can act as a substrate or inhibitor for specific enzymes, demonstrating its potential role in biochemical pathways. This property is particularly relevant for designing enzyme inhibitors that can serve as therapeutic agents.

Toxicological Studies:

While the compound shows promise in drug development, it is essential to consider its safety profile. Studies have indicated that both enantiomers can cause skin burns and eye damage upon contact, highlighting the need for careful handling and risk assessment during research and application .

Mecanismo De Acción

The mechanism of action of 1-(4-bromophenyl)ethanamine involves its interaction with specific molecular targets and pathways. As a chiral amine, it can act as a ligand for various receptors and enzymes, influencing their activity and function. The bromine atom in the compound can participate in halogen bonding, further modulating its interactions with biological targets .

Comparación Con Compuestos Similares

1-(4-Bromophenyl)ethanamine can be compared with other similar compounds such as:

1-(4-Chlorophenyl)ethanamine: Similar structure but with a chlorine atom instead of bromine.

1-(4-Fluorophenyl)ethanamine: Similar structure but with a fluorine atom instead of bromine.

1-(4-Iodophenyl)ethanamine: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and interactions due to the presence of the bromine atom, which can participate in unique halogen bonding interactions and influence the compound’s overall behavior .

Actividad Biológica

1-(4-Bromophenyl)ethanamine, also known as 4-bromo-α-phenethylamine, is a chiral compound with significant biological activity. Its unique structure, characterized by a bromine atom on the para position of the phenyl ring, imparts distinctive pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHBrN

- Molecular Weight : 200.08 g/mol

- CAS Number : 24358-62-1

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the chiral center play crucial roles in determining the compound's binding affinity and selectivity.

Key mechanisms include:

- Enzyme Interaction : Acts as a substrate for enzymes involved in amine metabolism, leading to the formation of active metabolites that influence cellular functions.

- Receptor Binding : Exhibits potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting implications for mood regulation and treatment of psychiatric disorders.

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- A study identified a derivative with an IC of 5.73 µM against MCF-7 breast cancer cells, indicating potent inhibitory effects on cell proliferation .

Neuropharmacological Potential

This compound has been explored for its potential in treating central nervous system (CNS) disorders:

- Its structural similarity to amphetamines suggests possible stimulant effects and applications in conditions such as depression and anxiety.

Table 1: Summary of Biological Activities

Synthetic Applications

This compound serves as a versatile building block in organic synthesis, particularly in drug development:

- Used to synthesize various drug candidates targeting the CNS and other therapeutic areas.

Q & A

Q. Basic: What are the standard synthetic routes for preparing 1-(4-Bromophenyl)ethanamine, and how is its purity confirmed?

This compound is commonly synthesized via modified Gabriel amine synthesis using tosylhydrazones as alkylating agents. For example, Yadav et al. (2014) reported its preparation from 4-bromophenyl precursors, yielding the compound as a yellowish oil with IR absorptions at 3361, 3326, and 1617 cm⁻¹, and characteristic -NMR signals at δ 7.36 (d, , 2H) and 1.51 (d, , 3H) . Purity is confirmed via HRMS (e.g., observed m/z 199.0021 vs. calculated 199.0024 for ) and enantiomeric resolution using chiral HPLC or optical rotation measurements .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- -NMR : Aromatic protons resonate as doublets (δ 7.36–7.76 ppm), while the ethanamine CH group appears as a doublet (δ 1.37–1.51 ppm) .

- IR Spectroscopy : N-H stretches (3361–3326 cm⁻¹) and aromatic C-Br vibrations (687 cm⁻¹) confirm functional groups .

- HRMS : Exact mass analysis ensures molecular formula validation (e.g., , M 199.0024) .

Q. Advanced: How can enantiomeric purity of this compound be optimized for chiral drug intermediates?

Enantioselective synthesis involves resolving racemic mixtures using chiral auxiliaries or catalysts. For instance, (S)- and (R)-enantiomers of this compound are separated via diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) . Optical rotation () and chiral GC (e.g., >99% ee) are critical for validation . This is essential in synthesizing active pharmaceutical ingredients like anticonvulsant phthalimide derivatives .

Q. Advanced: What computational methods elucidate the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model the compound’s electronic structure. Becke’s three-parameter functional, incorporating exact exchange terms, predicts ionization potentials, bond dissociation energies, and charge distribution, aiding in understanding its reactivity in substitution reactions . Basis sets like 6-311+G(d,p) are recommended for bromine-containing systems to account for relativistic effects.

Q. Advanced: How is this compound detected in complex matrices like biological or environmental samples?

Pyrolysis-GC-MS (Py-GC-MS) and Surface-Enhanced Raman Spectroscopy (SERS) are effective. Py-GC-MS identifies brominated fragments (e.g., 4-bromo-2-ethylaniline), while SERS detects characteristic vibrational modes (e.g., 644 cm⁻¹ for aromatic C-Br) . Challenges include interference from matrix components, which are mitigated via solid-phase extraction (SPE) or derivatization (e.g., acetylation) .

Q. Advanced: What structural modifications enhance the bioactivity of this compound derivatives?

Substitution at the ethanamine chain or bromophenyl ring alters pharmacological profiles. For example:

- Adding a pyrrolo[2,3-d]pyrimidine moiety (as in (S)-20i) improves kinase inhibition .

- Incorporating phthalimide groups (e.g., compound 7 ) enhances anticonvulsant activity in PTZ seizure models .

Structure-activity relationship (SAR) studies using in vitro assays (e.g., IC determination) and molecular docking (e.g., with GABA receptors) guide optimization .

Q. Advanced: How do crystallographic techniques validate the structure of this compound derivatives?

Single-crystal X-ray diffraction (SHELX suite) resolves stereochemistry and packing interactions. For example, SHELXL refines thermal parameters and hydrogen bonding networks in derivatives like (S)-20i, confirming configurations reported via NMR and HRMS . High-resolution data (e.g., ) are critical for unambiguous assignment .

Q. Advanced: What analytical challenges arise in quantifying trace impurities in this compound batches?

LC-MS with electrospray ionization (ESI) detects sub-ppm impurities like de-brominated byproducts or oxidation products. Column selection (e.g., C18 with 0.1% formic acid) improves separation, while tandem MS (MS/MS) enhances specificity. Method validation follows ICH Q2(R1) guidelines for linearity (R > 0.995) and LOD/LOQ (<0.1%) .

Q. Advanced: How does this compound compare to its halogenated analogs in drug design?

Replacing bromine with chlorine or fluorine alters lipophilicity (logP) and metabolic stability. For example:

- 1-(4-Chlorophenyl)ethanamine (PubChem CID: 2735093) shows higher metabolic stability but reduced target affinity compared to the bromo analog .

- Fluorinated derivatives (e.g., 1-(4-Fluorophenyl)ethanamine) exhibit improved blood-brain barrier penetration in CNS drug candidates .

Q. Advanced: What safety protocols are recommended for handling this compound in laboratory settings?

While specific GHS data are limited, analogs like 1-(1-Adamantyl)ethanamine require standard amine-handling precautions:

Propiedades

IUPAC Name |

1-(4-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZMSEPDYJGBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947215 | |

| Record name | 1-(4-Bromophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24358-62-1, 27298-97-1, 45791-36-4 | |

| Record name | 1-(4-Bromophenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24358-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromo-alpha-methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-1-(4-Bromophenyl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027298971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-4-Bromo-alpha-methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045791364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Bromophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-bromo-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.